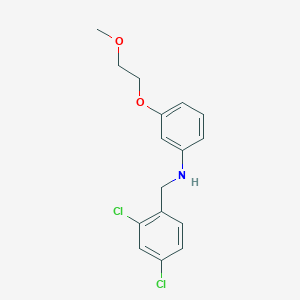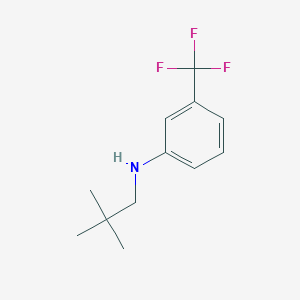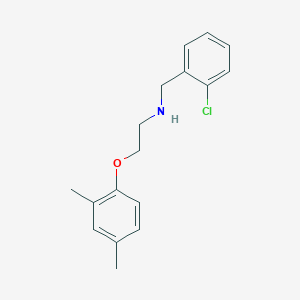![molecular formula C23H33NO2 B1385352 N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline CAS No. 1040688-13-8](/img/structure/B1385352.png)
N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline
Overview
Description
N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline is an organic compound with the molecular formula C23H33NO2 and a molecular weight of 355.51 . This compound is characterized by the presence of a benzyl group substituted with a hexyloxy group and an aniline moiety substituted with an isobutoxy group. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline can be achieved through a multi-step process involving the following key steps:
Formation of the Benzyl Intermediate: The initial step involves the alkylation of 2-hydroxybenzyl alcohol with hexyl bromide in the presence of a base such as potassium carbonate to form 2-(hexyloxy)benzyl alcohol.
Formation of the Aniline Intermediate: The next step involves the alkylation of 4-aminophenol with isobutyl bromide in the presence of a base to form 4-isobutoxyaniline.
Coupling Reaction: The final step involves the coupling of the benzyl intermediate with the aniline intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and aniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline has several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Material Science: It is used in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Methoxy)benzyl]-4-isobutoxyaniline
- N-[2-(Ethoxy)benzyl]-4-isobutoxyaniline
- N-[2-(Butoxy)benzyl]-4-isobutoxyaniline
Uniqueness
N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline is unique due to the presence of the hexyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. These properties can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N-[(2-hexoxyphenyl)methyl]-4-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-4-5-6-9-16-25-23-11-8-7-10-20(23)17-24-21-12-14-22(15-13-21)26-18-19(2)3/h7-8,10-15,19,24H,4-6,9,16-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADFKPOMBKZLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)

![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)
![1'H-[1,4'-bipyrazol]-4-amine](/img/structure/B1385279.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline](/img/structure/B1385281.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)
![N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine](/img/structure/B1385287.png)



![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)
![N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385292.png)
